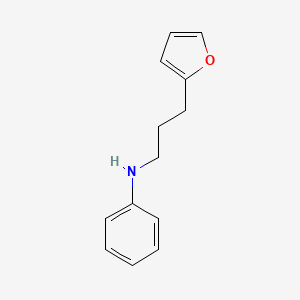
1H-Indolium, 2-cyano-2,3,3a,4,5,6-hexahydro-1,1-dimethyl-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indolium, 2-cyano-2,3,3a,4,5,6-hexahydro-1,1-dimethyl-, chloride is a chemical compound known for its unique structure and properties It belongs to the class of indolium salts, which are derivatives of indole, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indolium, 2-cyano-2,3,3a,4,5,6-hexahydro-1,1-dimethyl-, chloride typically involves the reaction of indole derivatives with suitable reagents under controlled conditions. One common method involves the alkylation of indole with a cyanoalkyl halide in the presence of a base, followed by quaternization with a methylating agent to form the indolium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indolium, 2-cyano-2,3,3a,4,5,6-hexahydro-1,1-dimethyl-, chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its reactivity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
1H-Indolium, 2-cyano-2,3,3a,4,5,6-hexahydro-1,1-dimethyl-, chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indolium, 2-cyano-2,3,3a,4,5,6-hexahydro-1,1-dimethyl-, chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indolium, 2-cyano-1,1-diethyl-2,3,3a,4,5,6-hexahydro-, chloride: A similar compound with diethyl groups instead of dimethyl groups.
4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-: Another related compound with a different core structure.
Uniqueness
1H-Indolium, 2-cyano-2,3,3a,4,5,6-hexahydro-1,1-dimethyl-, chloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
54749-67-6 |
|---|---|
Fórmula molecular |
C11H17ClN2 |
Peso molecular |
212.72 g/mol |
Nombre IUPAC |
1,1-dimethyl-2,3,3a,4,5,6-hexahydroindol-1-ium-2-carbonitrile;chloride |
InChI |
InChI=1S/C11H17N2.ClH/c1-13(2)10(8-12)7-9-5-3-4-6-11(9)13;/h6,9-10H,3-5,7H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
BEIKTQKDKQBZFH-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(C(CC2C1=CCCC2)C#N)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


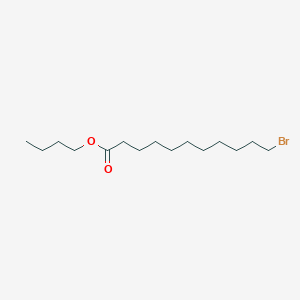

![4-[(2-Methylpropyl)sulfanyl]benzene-1-sulfonyl chloride](/img/structure/B14628573.png)
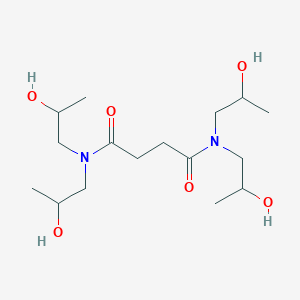
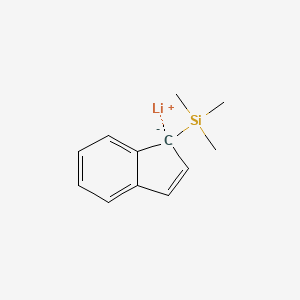
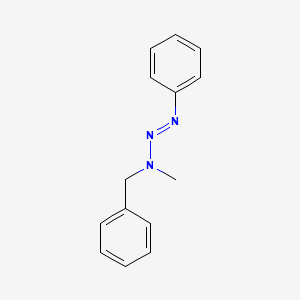
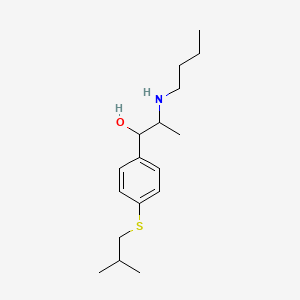
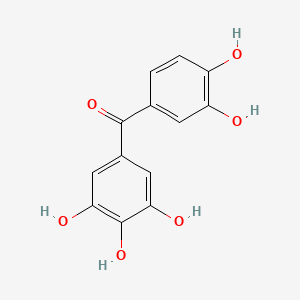
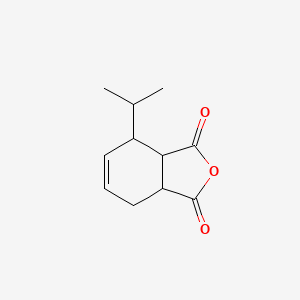

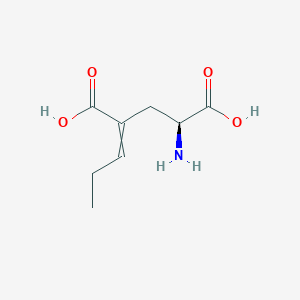
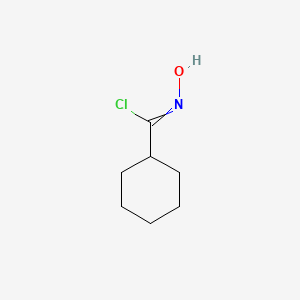
![2-[(2-Nitrophenyl)sulfanyl]-1-(triphenylstannyl)ethyl thiocyanate](/img/structure/B14628646.png)
